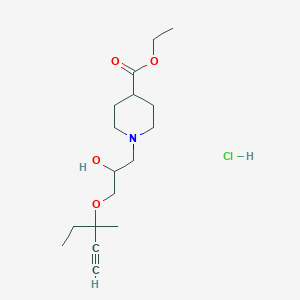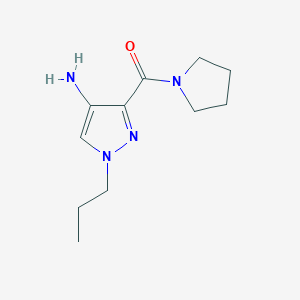
Clorhidrato de 1-(2-hidroxi-3-((3-metilpent-1-in-3-il)oxi)propil)piperidina-4-carboxilato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(2-hydroxy-3-((3-methylpent-1-yn-3-yl)oxy)propyl)piperidine-4-carboxylate hydrochloride is an organic compound known for its unique structural features and potential applications in various scientific fields. This compound features a piperidine ring, a hallmark in medicinal chemistry due to its versatility and presence in many bioactive molecules.
Aplicaciones Científicas De Investigación
Chemistry
This compound finds application in organic synthesis as a building block for more complex molecules, particularly in creating libraries of compounds for drug discovery.
Biology
In biological research, it can be used to probe cellular processes due to its structural compatibility with biological macromolecules.
Medicine
Ethyl 1-(2-hydroxy-3-((3-methylpent-1-yn-3-yl)oxy)propyl)piperidine-4-carboxylate hydrochloride has potential therapeutic applications due to its bioactive nature. It may serve as a scaffold for developing drugs targeting specific pathways or receptors.
Industry
In the industrial context, this compound can be used in the production of fine chemicals and as a precursor in manufacturing high-performance materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-hydroxy-3-((3-methylpent-1-yn-3-yl)oxy)propyl)piperidine-4-carboxylate hydrochloride can be approached through multi-step organic reactions Initial steps often involve the functionalization of piperidine derivatives
Industrial Production Methods
Industrial production of this compound typically employs continuous flow systems to ensure optimal reaction conditions and scalability. Key reagents are supplied in precise ratios, and reaction intermediates are monitored through advanced spectroscopic techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
This compound undergoes several types of reactions:
Oxidation: : Oxidation reactions can convert the hydroxyl group into corresponding carbonyl compounds.
Reduction: : Reduction reactions, such as hydrogenation, can further modify the alkyne group.
Substitution: : Nucleophilic substitution reactions can replace specific groups on the piperidine ring or ethyl ester moiety.
Common Reagents and Conditions
Reagents like sodium hydride (for deprotonation), palladium on carbon (for hydrogenation), and organolithium compounds (for nucleophilic additions) are commonly used under specific conditions—usually in inert atmospheres and controlled temperatures.
Major Products Formed from These Reactions
Oxidation: : Yields carbonyl compounds such as ketones or aldehydes.
Reduction: : Produces saturated aliphatic compounds.
Substitution: : Results in derivatives with varied functional groups enhancing the compound’s versatility.
Mecanismo De Acción
The mechanism of action of Ethyl 1-(2-hydroxy-3-((3-methylpent-1-yn-3-yl)oxy)propyl)piperidine-4-carboxylate hydrochloride often involves binding to specific molecular targets, such as enzymes or receptors. It interacts through hydrogen bonding, van der Waals forces, and sometimes covalent bonding with active site residues, leading to modulation of biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 1-(2-hydroxy-3-butyl)piperidine-4-carboxylate
Ethyl 1-(2-hydroxy-3-((3-methylbut-1-yn-3-yl)oxy)propyl)piperidine-4-carboxylate
Highlighting Uniqueness
Ethyl 1-(2-hydroxy-3-((3-methylpent-1-yn-3-yl)oxy)propyl)piperidine-4-carboxylate hydrochloride is unique due to its combination of an alkyne group and a piperidine ring, making it particularly versatile for further chemical modifications and applications in various fields.
Propiedades
IUPAC Name |
ethyl 1-[2-hydroxy-3-(3-methylpent-1-yn-3-yloxy)propyl]piperidine-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO4.ClH/c1-5-17(4,6-2)22-13-15(19)12-18-10-8-14(9-11-18)16(20)21-7-3;/h1,14-15,19H,6-13H2,2-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVHOZZELVBJGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#C)OCC(CN1CCC(CC1)C(=O)OCC)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~4~-(3-fluorophenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2504250.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2504252.png)
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2504253.png)
![Methyl 4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]benzoate](/img/structure/B2504255.png)
![1-[(4-chlorophenyl)methyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2504256.png)
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-cyclopentylpropane-1-sulfonamide](/img/structure/B2504261.png)


![N-allyl-1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2504266.png)

![N-methyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2504269.png)

